molecular formula C22H21N3O B5540605 1-(2-biphenylylcarbonyl)-4-(2-pyridinyl)piperazine

1-(2-biphenylylcarbonyl)-4-(2-pyridinyl)piperazine

Cat. No. B5540605
M. Wt: 343.4 g/mol
InChI Key: RBAMRSBFSMPZBB-UHFFFAOYSA-N
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Description

Synthesis Analysis

Synthesis of compounds related to 1-(2-biphenylylcarbonyl)-4-(2-pyridinyl)piperazine often involves complex processes, which typically include the use of infrared spectroscopy (FT-IR), nuclear magnetic resonance (NMR), and mass spectrometry (MS) for structural confirmation. An example of such synthesis is found in the work of Ban et al. (2023), who synthesized a nitrogenous compound containing a similar piperazine structure and confirmed its structure through various spectroscopic techniques (Ban et al., 2023).

Molecular Structure Analysis

The molecular structure of such compounds is typically analyzed using methods like X-ray diffraction and density functional theory (DFT) calculations. Ban et al. (2023) used these methods to determine the optimal molecular structure of a similar compound, providing insights into its electrostatic potential and molecular orbitals (Ban et al., 2023).

Chemical Reactions and Properties

The chemical reactivity of 1-(2-biphenylylcarbonyl)-4-(2-pyridinyl)piperazine derivatives is influenced by the nature of substituents and the structure of the piperazine ring. Ishii et al. (1997) described a carbonylation reaction involving a similar N-(2-pyridinyl)piperazine compound, highlighting the specificity of reactions based on the electronic nature of substituents (Ishii et al., 1997).

Physical Properties Analysis

The physical properties, such as melting point, solubility, and crystal structure, are key to understanding the behavior of this compound. For instance, Karczmarzyk and Malinka (2004) investigated the crystal and molecular structures of similar compounds, providing valuable data on their physical characteristics (Karczmarzyk & Malinka, 2004).

Chemical Properties Analysis

The chemical properties, including reactivity, stability, and interactions with other molecules, are crucial for the application of this compound in various fields. The study by Carceller et al. (1993) on the synthesis and structure-activity relationships of similar (cyanomethyl)piperazines provides insights into their chemical properties and potential applications (Carceller et al., 1993).

Scientific Research Applications

Discovery of G Protein-Biased Dopaminergics

Researchers have identified 1,4-disubstituted aromatic piperazines as crucial structural motifs for aminergic G protein-coupled receptors. Specifically, incorporating a pyrazolo[1,5-a]pyridine heterocyclic appendage into the arylpiperazine core yielded high-affinity dopamine receptor partial agonists. These compounds demonstrated a preference for G protein activation over β-arrestin recruitment at dopamine D2 receptors, highlighting their potential as novel therapeutics for psychiatric disorders, including schizophrenia (Möller et al., 2017).

Synthesis and Docking Studies

The synthesis of novel compounds featuring the 1-(2-biphenylylcarbonyl)-4-(2-pyridinyl)piperazine structure has been explored for their role in medicinal chemistry. One study focused on creating a compound with potential therapeutic applications by characterizing it through spectral analysis and docking studies, which could lead to the development of new drugs (Balaraju et al., 2019).

Novel Diamino Derivatives as Adenosine A2a Receptor Antagonists

Piperazine derivatives have been identified as potent and selective adenosine A2a receptor antagonists, offering potential therapeutic benefits for conditions such as Parkinson's disease. This research underlines the versatility of piperazine structures in developing drugs targeting neurological disorders (Vu et al., 2004).

Antinociceptive Agents from N-substituted Oxazolo[5,4-b]pyridin-2(1H)-ones

Investigations into 1-(aminoalkyl)- and 1-[(4-aryl-1-piperazinyl)alkyl]oxazolo[5,4-b]pyridin-2(1H)-one derivatives have shown significant analgesic activity without opioid involvement, highlighting the potential for new, non-opioid pain management solutions (Viaud et al., 1995).

Insecticides Based on Serotonergic Ligands

The use of 1-[(4-Aminophenyl)ethyl]-4-[3-(trifluoromethyl)phenyl]piperazine (PAPP) as a lead compound for new insecticides illustrates the application of piperazine derivatives in agricultural sciences. This research signifies the contribution of piperazine structures to developing insecticides with novel modes of action, offering potential advancements in pest management strategies (Cai et al., 2010).

properties

IUPAC Name

(2-phenylphenyl)-(4-pyridin-2-ylpiperazin-1-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21N3O/c26-22(20-11-5-4-10-19(20)18-8-2-1-3-9-18)25-16-14-24(15-17-25)21-12-6-7-13-23-21/h1-13H,14-17H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RBAMRSBFSMPZBB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC=CC=N2)C(=O)C3=CC=CC=C3C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2-Biphenylylcarbonyl)-4-(2-pyridinyl)piperazine

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